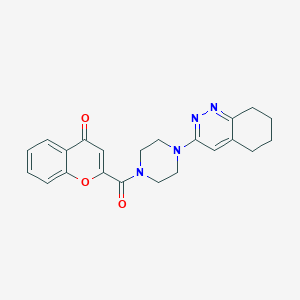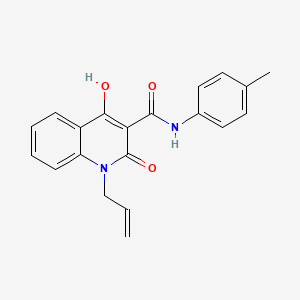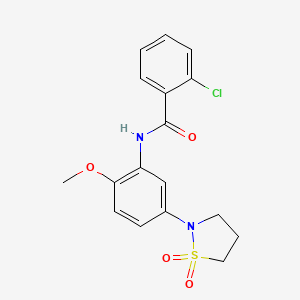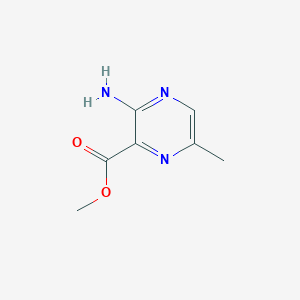
2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromen-4-one, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in perfumes and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromen-4-one moiety attached to a piperazine ring, which is further attached to a 5,6,7,8-tetrahydrocinnolin-3-yl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The piperazine ring and the chromen-4-one moiety could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis Techniques : Compounds related to the structure of interest have been synthesized through various methods, including multi-component one-pot synthesis under mild conditions. These synthesis techniques are efficient and yield compounds with potential therapeutic applications, such as anti-proliferative activities against cancer cell lines (Parveen et al., 2017).
Antimicrobial and Antifungal Agents : Novel derivatives, including those with chromene and quinoline moieties, have been investigated for their antimicrobial and antifungal activities. These studies have led to the development of compounds with noteworthy activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2012).
Anticancer Potential : Research has also focused on the anticancer properties of substituted chromene compounds. These compounds have shown potential analgesic, anticonvulsant, and anti-proliferative properties, suggesting their usefulness in developing new cancer therapies. The structure-activity relationship (SAR) analysis has been crucial in understanding how different moieties contribute to the biological activities of these compounds (Abdelwahab & Hassan Fekry, 2022).
Potential Therapeutic Uses
Cancer Treatment : Several studies have evaluated the potential of related compounds in treating cancer, with some showing better anti-proliferative activities than known drugs. The incorporation of chromene and quinoline moieties, attached with pyrimidine and piperazine moieties, enhances anti-proliferative activities, offering a promising approach for cancer treatment (Parveen et al., 2017).
Antimicrobial Applications : The development of new antimicrobial agents is crucial in combating resistant bacterial and fungal strains. Compounds synthesized from the target structure have shown significant antimicrobial activity, making them potential candidates for further drug discovery studies to develop novel classes of antimicrobial agents (Patel et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-18-14-20(29-19-8-4-2-6-16(18)19)22(28)26-11-9-25(10-12-26)21-13-15-5-1-3-7-17(15)23-24-21/h2,4,6,8,13-14H,1,3,5,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFGWHSOZXRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2999173.png)

![2-[2-(Chloromethyl)-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2999176.png)


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999187.png)
![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2999190.png)

![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)
![2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2999194.png)
![(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2999195.png)